2-Benzylserine is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. It can be synthesized from serine through various chemical reactions, particularly involving benzylation processes. The compound falls under the category of amino acids that can be utilized for the development of novel therapeutic agents due to their unique functionalities compared to standard amino acids.
The synthesis of 2-benzylserine typically involves the O-benzylation of serine derivatives. One effective method described in the literature includes the use of sodium hydride as a base in dimethylformamide, followed by the introduction of benzyl bromide. The process can be summarized as follows:
The optimization of reaction conditions, such as temperature and time, significantly affects the yield and purity of the product. For instance, varying the amount of sodium hydride and adjusting reaction times can lead to yields exceeding 90% under optimal conditions .
The molecular structure of 2-benzylserine can be represented as follows:
The structure features a central serine backbone with a hydroxyl group (-OH) on one side and a benzyl group (-C₆H₅CH₂) attached to the second carbon atom. This structural modification imparts unique properties to 2-benzylserine, enhancing its hydrophobic character compared to standard serine.
2-Benzylserine participates in various chemical reactions, primarily due to its functional groups. Key reactions include:
These reactions are pivotal for utilizing 2-benzylserine in peptide synthesis and drug development .
The mechanism of action for 2-benzylserine primarily involves its role as an inhibitor in various biological pathways. Research indicates that it can inhibit specific transporters involved in amino acid uptake, thereby affecting cellular metabolism. For example, studies have shown that 2-benzylserine disrupts breast cancer cell growth by interfering with amino acid transport mechanisms, leading to reduced proliferation rates in cultured cells .
These properties make 2-benzylserine suitable for various scientific applications, particularly in aqueous environments typical of biological systems .
2-Benzylserine has several applications in scientific research:
The development of amino acid derivatives as antineoplastic agents represents a rational evolution from fundamental studies of cancer cell metabolism. Early research established that proliferating cells exhibit heightened demands for specific amino acids to support protein synthesis, nucleotide production, and energy metabolism. Neutral amino acid transporters, particularly Alanine, Serine, Cysteine-preferring Transporter 2 (Solute Carrier Family 1 Member 5) and L-type Amino Acid Transporter 1 (Solute Carrier Family 7 Member 5), emerged as critical molecular targets due to their frequent overexpression in malignancies and their roles in nutrient supply. Solute Carrier Family 1 Member 5, originally mischaracterized based on its affinity for alanine, serine, and cysteine, was subsequently identified as the principal transporter for glutamine in cancer cells—a "conditionally essential" amino acid in neoplastic contexts due to increased metabolic demands [1].
Parallel investigations revealed Solute Carrier Family 7 Member 5 as the major conduit for essential branched-chain amino acids, particularly leucine, which activates the mechanistic target of rapamycin complex 1 signaling axis. The dysregulation of these transporters across diverse malignancies—including breast, lung, renal, and gastric cancers—correlates with poor prognosis, advanced stage, and therapeutic resistance [4] [6]. This established a compelling rationale for pharmacological inhibition of amino acid uptake as a therapeutic strategy. Initial inhibitor development focused on single-transporter targeting, exemplified by Solute Carrier Family 7 Member 5 inhibitors like 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. However, metabolic redundancy in cancer cells often permitted compensatory nutrient uptake through alternative transporters, limiting efficacy. This historical challenge catalyzed the pursuit of agents capable of simultaneous multi-transporter inhibition, setting the stage for the development of 2-Benzylserine [2] [5].
Table 1: Key Amino Acid Transporters in Cancer Metabolism
Transporter | Gene Symbol | Primary Substrates | Transport Mechanism | Cancer Relevance |
---|---|---|---|---|
Alanine, Serine, Cysteine-preferring Transporter 2 | Solute Carrier Family 1 Member 5 | Glutamine, Serine, Alanine | Na⁺-dependent antiporter | Overexpressed in numerous cancers; primary glutamine transporter; essential for mTOR activation |
L-type Amino Acid Transporter 1 | Solute Carrier Family 7 Member 5 | Leucine, Phenylalanine, Tryptophan | Na⁺-independent exchanger (obligate antiporter) | Upregulated in aggressive tumors; mediates essential amino acid uptake; prognostic biomarker |
Cystine/Glutamate Transporter | Solute Carrier Family 7 Member 11 | Cystine, Glutamate | Na⁺-independent exchanger (cystine uptake/glutamate efflux) | Maintains redox balance; confers resistance to oxidative stress and therapy |
Sodium-coupled Neutral Amino Acid Transporter 2 | Solute Carrier Family 38 Member 2 | Glutamine, Alanine, Serine | Na⁺-dependent cotransporter | Compensatory glutamine uptake pathway; regulated by amino acid availability |
2-Benzylserine (chemical name: 2-Amino-3-(phenylmethyl)-2-hydroxypropanoic acid) emerged from structure-activity relationship studies focused on modifying serine’s molecular structure to competitively inhibit amino acid transporters. The rational design exploited two key principles: 1) retention of the amino acid backbone to mimic natural transporter substrates, and 2) strategic addition of hydrophobic aromatic moieties to sterically obstruct transporter substrate-binding pockets. The benzyl group incorporated at the β-carbon position substantially increases the molecule’s steric bulk compared to physiological serine, while preserving hydrogen-bonding capabilities via the α-carboxyl and α-amino groups [2] [5].
Functional validation in heterologous expression systems demonstrated 2-Benzylserine's capacity to inhibit multiple transporters. In Xenopus laevis oocytes expressing human Solute Carrier Family 1 Member 5, 2-Benzylserine (10 millimolar) inhibited glutamine uptake by 85 ± 4%. Remarkably, parallel assays in oocytes expressing Solute Carrier Family 7 Member 5 revealed significant leucine transport inhibition (72 ± 6%), indicating unanticipated polypharmacology [5]. Subsequent kinetic analyses in breast cancer cell lines (MCF-7, HCC1806, MDA-MB-231) confirmed concentration-dependent inhibition of both [³H]-glutamine and [³H]-leucine uptake, with half-maximal inhibitory concentration values approximating 5–8 millimolar. Competitive inhibition kinetics were demonstrated through Lineweaver-Burk plots showing increased Michaelis constant values without changes in maximum velocity, confirming direct competition at substrate-binding sites [2] [5].
Table 2: Biochemical Properties and Target Specificity of 2-Benzylserine
Property | Characterization | Experimental System | Significance |
---|---|---|---|
Primary Targets | Solute Carrier Family 1 Member 5 (inhibition constant ≈ 3.2 millimolar); Solute Carrier Family 7 Member 5 (inhibition constant ≈ 4.1 millimolar) | Radiolabeled uptake in oocytes and breast cancer cells | Confirmed dual-target inhibition; establishes molecular mechanism |
Secondary Targets | Sodium-coupled Neutral Amino Acid Transporter 2; Alanine, Serine, Cysteine-preferring Transporter 1; L-type Amino Acid Transporter 2 | Oocyte uptake assays | Explains broad amino acid disruption beyond glutamine/leucine |
Structural Motif | β-Benzyl substitution on serine scaffold | Chemical synthesis & analog testing | Benzyl group critical for steric hindrance in transporter pores |
Inhibition Modality | Competitive antagonism | Kinetic analysis (Michaelis-Menten plots) | Competes with physiological substrates at binding sites |
Selectivity | No inhibition of excitatory amino acid transporters or cationic amino acid transporters | Oocyte screening panel | Relative specificity within amino acid transporter superfamily |
The therapeutic rationale for dual Solute Carrier Family 1 Member 5/Solute Carrier Family 7 Member 5 inhibition extends beyond simple nutrient deprivation. These transporters occupy complementary nodes in cancer metabolic networks: Solute Carrier Family 1 Member 5-mediated glutamine uptake fuels mitochondrial anaplerosis via the tricarboxylic acid cycle, supports glutathione synthesis for redox homeostasis, and provides nitrogen for nucleotide and hexosamine biosynthesis. Simultaneously, Solute Carrier Family 7 Member 5 imports essential amino acids, particularly leucine, which activates mechanistic target of rapamycin complex 1—a master regulator of protein synthesis, glycolysis, and proliferation. Crucially, Solute Carrier Family 1 Member 5 and Solute Carrier Family 7 Member 5 exhibit functional crosstalk; Solute Carrier Family 1 Member 5 imports glutamine that is subsequently exported via Solute Carrier Family 7 Member 5 in exchange for leucine, creating a metabolic symbiosis that sustains mechanistic target of rapamycin complex 1 activation in amino acid-restricted tumor microenvironments [1] [4] [8].
2-Benzylserine disrupts this metabolic circuitry through multifaceted mechanisms:
The functional consequence is potent cytostasis across diverse breast cancer subtypes. In estrogen receptor-positive MCF-7 cells, 2-Benzylserine (10 millimolar) reduces viability by 70–80% within 72 hours, accompanied by G0/G1 cell cycle arrest (85% increase in G1-phase cells versus controls) and suppressed 5-bromo-2'-deoxyuridine incorporation. Importantly, 2-Benzylserine exceeds the cytostatic potency of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid despite comparable leucine uptake inhibition, confirming that combined glutamine/serine/leucine deprivation confers superior antitumor efficacy [2] [3] [5]. These findings validate dual transporter inhibition as a compelling strategy to disrupt the metabolic plasticity that enables cancer cells to circumvent single-target nutrient restriction.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: